molecular formula C15H20N2O3 B2863401 tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate CAS No. 845973-49-1

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate

Cat. No.: B2863401
CAS No.: 845973-49-1
M. Wt: 276.336
InChI Key: AJTLOHXGSORWSD-UHFFFAOYSA-N
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Description

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate (CAS 845973-49-1) is a piperazine derivative with a molecular formula of C₁₅H₂₀N₂O₃ and a molecular weight of 276.33 g/mol. It features a tert-butyl carbamate group at position 1, a ketone (oxo) group at position 3, and a phenyl substituent at position 4 of the piperazine ring . This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly for developing bioactive molecules targeting neurological and oncological pathways. Its commercial availability at 95% purity (Combi-Blocks) underscores its relevance in medicinal chemistry .

Properties

IUPAC Name

tert-butyl 3-oxo-4-phenylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-9-10-17(13(18)11-16)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTLOHXGSORWSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate typically involves the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(a) tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS 911705-40-3)

  • Structural difference : The phenyl group is at position 2 instead of 4.
  • Synthesis : Prepared via analogous Boc-protection strategies, but steric hindrance at position 2 may reduce reaction yields compared to the 4-phenyl isomer .
  • Purity : Available at 95% purity (Combi-Blocks), similar to the target compound .

(b) (S)-tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS 2411591-34-7)

  • Stereochemistry : Incorporates an (S)-configured chiral center, which may influence biological activity or crystallization behavior .
  • Applications: Used in enantioselective synthesis, contrasting with the non-chiral 4-phenyl analog .

Functional Group Variants

(a) tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate

  • Structural difference : Replaces the oxo group with a triazole-substituted phenyl ring.
  • Synthesis : Prepared via a coupling reaction (General Procedure A) with a moderate yield of 58% .

(b) tert-Butyl 4-{5-[3-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-3-yl}piperazine-1-carboxylate

  • Structural difference : Contains a trifluoromethoxy-oxadiazole substituent.
  • Crystallography: Adopts a chair conformation in the piperazine ring, with intermolecular interactions (e.g., C–H···O) stabilizing the crystal lattice .

Substituent Complexity and Molecular Weight

(a) tert-Butyl 4-[(1R)-2-cyclopropyl-1-(pyrimido-oxazin-phenyl)ethyl]piperazine-1-carboxylate

  • Structural difference : Incorporates a pyrimido-oxazin moiety and cyclopropyl group.
  • Molecular weight : 551.3 g/mol (M+H), significantly higher than the target compound (276.33 g/mol), suggesting reduced bioavailability .

(b) tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate

  • Structural difference : Features a diazoacetyl group, which is photolabile and reactive.
  • Crystallography : Exhibits a planar diazo group with precise structural resolution (R factor = 0.038) .

Comparative Data Table

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Purity (%) Synthesis Yield (%) Notable Properties
tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate (845973-49-1) C₁₅H₂₀N₂O₃ 276.33 3-oxo, 4-phenyl 95 N/A Intermediate for drug synthesis
tert-Butyl 3-oxo-2-phenylpiperazine-1-carboxylate (911705-40-3) C₁₅H₂₀N₂O₃ 276.33 3-oxo, 2-phenyl 95 N/A Positional isomer with steric effects
tert-Butyl 3-(4-triazolylphenyl)piperazine-1-carboxylate C₁₈H₂₄N₆O₂ 356.43 3-triazole, 4-phenyl N/A 58 Enhanced hydrogen-bonding capacity
tert-Butyl 4-(trifluoromethoxy-oxadiazole)piperazine-1-carboxylate C₁₈H₂₁F₃N₄O₄ 414.39 Oxadiazole, trifluoromethoxy N/A N/A Rigid structure with chair conformation
tert-Butyl 4-(2-diazoacetyl)piperazine-1-carboxylate C₁₁H₁₈N₄O₃ 254.29 Diazoacetyl group N/A N/A Photoreactive; high crystallographic precision

Key Findings and Implications

Functional Group Impact : Heterocyclic substituents (e.g., triazole, oxadiazole) enhance molecular interactions but increase molecular weight, which may affect pharmacokinetics .

Stereochemistry : Chiral analogs (e.g., (S)-configured derivatives) offer opportunities for enantioselective drug development but require specialized synthesis .

Crystallographic Behavior : Substituents like trifluoromethoxy groups influence crystal packing and stability, which are critical for formulation .

Biological Activity

Introduction

tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate is a synthetic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, research findings, and comparative analysis with similar compounds.

  • Molecular Formula : C15H20N2O3
  • Molecular Weight : 276.33 g/mol
  • IUPAC Name : this compound

The compound is synthesized through the reaction of piperazine derivatives with tert-butyl chloroformate and phenylacetic acid, typically using a base like triethylamine to facilitate the reaction.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an enzyme inhibitor or receptor ligand, which can lead to various biological effects depending on the target involved .

Potential Targets

  • Enzyme Inhibition : The compound has been noted for its ability to inhibit certain enzymes, which can be critical in therapeutic applications.
  • Receptor Modulation : It may also act on specific receptors, influencing signaling pathways that are vital for cellular functions.

Anticancer Properties

Research indicates that compounds similar to this compound have shown promising anticancer activity. For instance, studies have demonstrated that certain piperazine derivatives exhibit cytotoxic effects against various cancer cell lines, including prostate and breast cancer cells .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties. Similar piperazine derivatives have been evaluated for their ability to mitigate neurodegenerative diseases by targeting pathological hallmarks associated with Alzheimer's disease .

Toxicity and Selectivity

While exploring its biological activity, it is essential to consider the toxicity profiles and selectivity of this compound. Research has indicated that many compounds in this class can exhibit cytotoxicity at high concentrations, necessitating careful evaluation in therapeutic contexts .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with other related compounds:

Compound NameStructureBiological ActivityIC50 (μM)
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylateStructureAnticancer5.0
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylateStructureEnzyme Inhibition10.0

This table highlights the variations in biological activity and potency among different piperazine derivatives.

Study on Enzyme Inhibition

A study conducted by researchers at Harvard University focused on small molecules similar to this compound as inhibitors of the PD-1 pathway. The findings revealed that these compounds could effectively block PD-L1 interactions, enhancing immune response in transgenic mouse models .

Neuroprotective Study

Another investigation evaluated the neuroprotective effects of piperazine derivatives on neuronal cell cultures exposed to neurotoxic agents. Results indicated that certain derivatives could significantly reduce cell death and oxidative stress markers, suggesting a potential therapeutic application for neurodegenerative conditions .

Q & A

Basic Questions

Q. What synthetic methodologies are recommended for tert-Butyl 3-oxo-4-phenylpiperazine-1-carboxylate, and how can reaction parameters be optimized to enhance yield and purity?

  • Methodology : Two primary synthetic routes are documented:

  • Method A : Reacting the precursor with aqueous THF at room temperature (yield: 79%).
  • Method B : Using HCl in ethyl acetate under mild conditions (yield: 60%).
    Optimization strategies include adjusting solvent polarity (e.g., THF vs. ethyl acetate), acid concentration, and reaction time. Post-synthesis purification via silica gel chromatography and characterization by NMR/MS ensures purity .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (250 MHz, CDCl₃) shows distinct signals for the tert-butyl group (δ 1.45 ppm) and piperazine backbone (δ 3.5–4.0 ppm). ¹³C NMR confirms carbonyl and aromatic carbons .
  • Mass Spectrometry (MS) : ESI-MS reveals a molecular ion peak at m/z 270 (base peak at m/z 57 for the tert-butyl fragment) .
  • HPLC : Retention time analysis under reversed-phase conditions ensures purity >95% .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?

  • Methodology : Combine quantitative NMR (qNMR) with HPLC-UV/ELSD. Purity ≥97% is typically required for biological assays. Contaminants (e.g., unreacted precursors) are identified via LC-MS and mitigated through iterative recrystallization .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic refinement when resolving the solid-state structure of this compound?

  • Methodology : Use SHELXL for refinement, particularly for high-resolution or twinned data. Key steps include:

  • Validating hydrogen bonding networks and torsional angles.
  • Cross-checking with spectroscopic data (e.g., NMR-derived dihedral angles).
  • Addressing twinning via the Hooft parameter or detwinning algorithms .

Q. What experimental approaches are utilized to investigate the compound's interaction with biological targets, such as enzymes or receptors?

  • Methodology :

  • Receptor Binding Assays : Radioligand displacement studies (e.g., using ³H-labeled analogs) quantify affinity (Ki).
  • Enzyme Inhibition : Measure IC50 values via fluorogenic substrates in kinetic assays.
  • Cellular Models : Assess functional responses (e.g., cAMP modulation for GPCR targets) using HEK293 or CHO cells .

Q. How should researchers analyze and resolve conflicting data arising from different characterization techniques (e.g., NMR vs. MS results)?

  • Methodology :

  • Cross-Validation : Confirm molecular weight via high-resolution MS (HRMS) if NMR suggests impurities.
  • Dynamic NMR : Resolve tautomeric equilibria or conformational flexibility causing spectral discrepancies.
  • X-ray Diffraction : Resolve ambiguous stereochemistry inferred from NOESY/ROESY .

Methodological Challenges

Q. What steps are essential when optimizing reaction conditions to mitigate low yields during synthesis?

  • Methodology :

  • Parameter Screening : Test solvents (polar aprotic vs. protic), catalysts (e.g., DMAP), and temperatures (0°C to reflux).
  • In Situ Monitoring : Use TLC or inline IR to track intermediate formation.
  • Workflow Example : Method A (THF/water) outperforms Method B (HCl) due to milder conditions preserving acid-sensitive groups .

Q. How can computational modeling complement experimental data in predicting the compound's reactivity or binding modes?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to simulate ligand-receptor interactions (e.g., with serotonin receptors).
  • DFT Calculations : Predict electrophilic/nucleophilic sites via Fukui indices.
  • MD Simulations : Assess stability of piperazine conformers in aqueous vs. lipid environments .

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